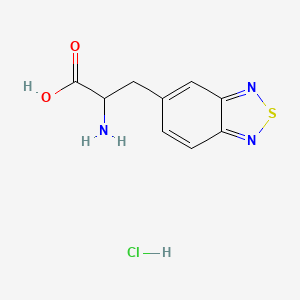

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2S•HCl and a molecular weight of 259.71 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiadiazol ring attached to an alanine molecule via a carbon atom . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the amino group of the alanine.Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibited promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Desai and Parekh (2021) investigated alanine derivatives for their potential as complex-forming reagents. The study synthesized ligands that formed complexes with first transition series metals, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).

Photophysical Properties Study

Guzow et al. (2013) synthesized 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives to study their solvatochromic properties in different solvents. These compounds, particularly interesting for their solvatochromism dependent on nitrogen atom substituents, offer insights into polarity microenvironments, which is crucial for biophysical applications (Guzow et al., 2013).

Novel Antitumor Applications

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumour 2-(4-aminophenyl)benzothiazoles. These prodrugs, designed to improve water solubility and bioavailability, retained selective antitumor activity and showed promising results in vitro against sensitive cell lines, marking a significant step in cancer therapy development (Bradshaw et al., 2002).

Metal Ion Sensing

Ferreira, Raposo, and Costa (2018) synthesized heterocyclic amino acids, including furyl-benzoxazol-5-yl-L-alanines, as fluorescent reporters for transition metals. These compounds demonstrated sensitivity to several transition metal cations, such as Co2+, Cu2+, Zn2+, and Ni2+, highlighting their potential use as bioinspired fluorescent reporters for metal ion sensing in environmental, medicinal, and analytical applications (Ferreira, Raposo, & Costa, 2018).

Orientations Futures

The future directions for “3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” could involve further exploration of its potential biological activities. Benzothiadiazole derivatives have shown promise in antimicrobial and anticancer research , suggesting potential future applications in these areas.

Propriétés

IUPAC Name |

2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKSUEWIBXVAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)

![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)

![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;dihydrochloride](/img/no-structure.png)

![3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2746469.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)

![1-(2-methoxyphenyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746474.png)